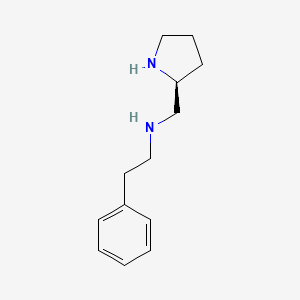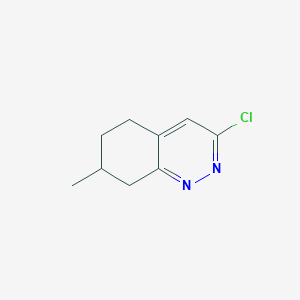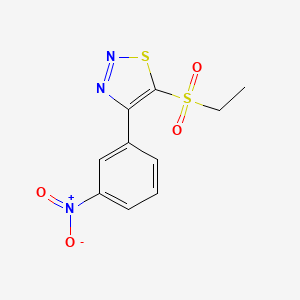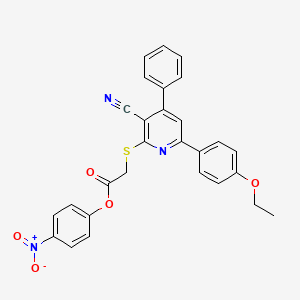
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyanocyclopropyl group, a phenyl ring, and a tetrahydropyridine core
准备方法
The synthesis of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the cyanocyclopropyl group and the subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Synthetic Routes: The synthetic route may begin with the preparation of the cyanocyclopropyl intermediate, followed by its coupling with a phenyl derivative. The final step involves the formation of the tetrahydropyridine core through cyclization reactions.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl ring and the tetrahydropyridine core can undergo substitution reactions, where functional groups are replaced with other substituents under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and the tetrahydropyridine core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
相似化合物的比较
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
Cyclopropyl-containing compounds: These compounds share the cyclopropyl group, which imparts unique chemical properties.
Tetrahydropyridine derivatives: Compounds with a tetrahydropyridine core may exhibit similar biological activities but differ in their overall structure and function.
Phenyl derivatives: The presence of the phenyl ring allows for comparisons with other phenyl-containing compounds, highlighting differences in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
1-[4-(1-cyanocyclopropyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c17-9-13-14(20)5-8-19(15(13)21)12-3-1-11(2-4-12)16(10-18)6-7-16/h1-4,20H,5-8H2 |
InChI 键 |
YRBBGTSSLAMMKT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)C3(CC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)

![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)



![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)

